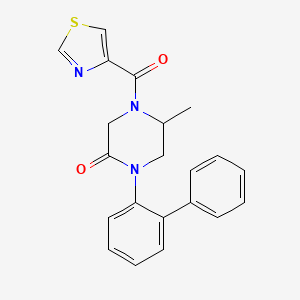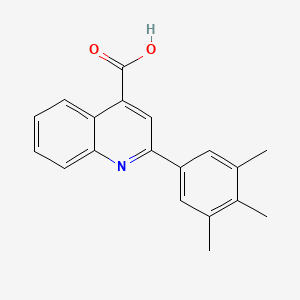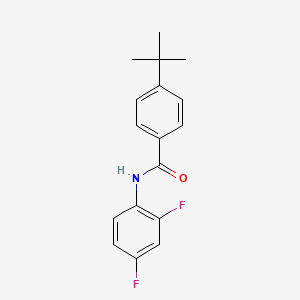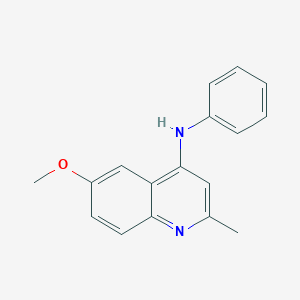![molecular formula C18H23N5O2 B5566392 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine compounds involves flexible methodologies that can yield a variety of substituted pyrimidines. For instance, the synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine was achieved through the reaction of 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, indicating the potential for diverse substitution patterns in the pyrimidine ring for compounds like N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide (Verron et al., 2007).
Molecular Structure Analysis
Pyrimidine derivatives demonstrate significant electronic polarization, with effectively planar pyrimidine rings despite high levels of substitution. Intramolecular hydrogen bonding contributes to their stability, and in some cases, forms the basis for three-dimensional hydrogen-bonded frameworks (Orozco et al., 2008).
Chemical Reactions and Properties
Reactivity patterns of pyrimidine derivatives with morpholine groups involve cross-coupling reactions, demonstrating the versatility of these compounds in forming bioactive molecules. For example, 4,6-disubstituted 2-(4-morpholinyl)pyrimidines were synthesized through palladium-catalyzed cross-coupling reactions, showcasing the chemical flexibility and potential reactivity of this compound (Martínez et al., 2012).
Physical Properties Analysis
The crystal structures of related compounds reveal interactions that stabilize their conformation, such as π–π stacking and hydrogen bonding. These interactions contribute to the solid-state packing and may influence the physical properties of this compound (Kant et al., 2012).
Chemical Properties Analysis
The chemical behavior of pyrimidine and morpholine derivatives is characterized by their interactions and reactivity with various reagents. The formation of complex product mixtures in reactions involving chloromethyl derivatives and the potential for nucleophilic substitution indicate the rich chemistry of compounds like this compound. Such properties are crucial for understanding its reactivity and potential applications in synthesis (Voskressensky et al., 2015).
科学的研究の応用
Synthesis and Chemical Properties
- Morpholine and pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating their flexibility and potential in scientific research. For instance, the development of efficient synthesis methods for GABA_B enhancers highlights the role of such compounds in neurological studies (Verron et al., 2007). Additionally, innovative synthesis techniques, including microwave-assisted synthesis, have been employed to create novel pyrimidine derivatives with potential analgesic and anti-inflammatory activities (Chaudhary et al., 2012).
Pharmacological Applications
- Pyrimidine derivatives have shown promise in various pharmacological applications, including anticancer and anti-inflammatory effects. For example, the exploration of 4-methyl-6-morpholinopyrimidine derivatives revealed potent anticancer activity across different human cancer cell lines (Gaonkar et al., 2018). This highlights the potential of morpholine and pyrimidine compounds in developing new therapeutic agents for cancer treatment.
Molecular Interactions and Mechanisms
- The study of morpholine and pyrimidine compounds extends to understanding their molecular interactions and mechanisms. For instance, the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers showcase the detailed molecular biology behind these compounds' action mechanisms (Certal et al., 2014). Such research is crucial for the development of targeted therapies in oncology.
Biophysical Studies
- Biophysical studies of morpholine and pyrimidine derivatives have provided insights into their structural properties and potential biological interactions. The hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines exemplify the intricate molecular arrangements that can influence the biological activity of these compounds (Orozco et al., 2008).
特性
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-2-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-3-15-10-14(4-5-19-15)18(24)20-12-16-11-17(22-13-21-16)23-6-8-25-9-7-23/h4-5,10-11,13H,2-3,6-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHSYWCBIZBVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)
![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)